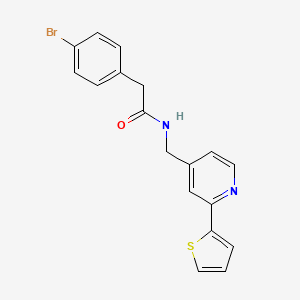

2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Description

2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is an organic compound that features a bromophenyl group, a thiophenyl-pyridinyl moiety, and an acetamide linkage

Properties

IUPAC Name |

2-(4-bromophenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2OS/c19-15-5-3-13(4-6-15)11-18(22)21-12-14-7-8-20-16(10-14)17-2-1-9-23-17/h1-10H,11-12H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOBADVSXMUXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring to introduce the bromophenyl group. This is followed by the formation of the thiophenyl-pyridinyl moiety through a series of coupling reactions. The final step involves the acylation of the intermediate compound to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

Industry: It can be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

- 2-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

- 2-(4-methylphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Uniqueness

What sets 2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide apart from similar compounds is the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall chemical behavior.

Biological Activity

The compound 2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a member of the acetamide family, which has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a bromophenyl group and a thiophene-pyridine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Recent studies have highlighted several significant biological activities associated with this compound:

1. Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, compounds with thiophene and pyridine rings have shown effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

2. Anticancer Activity

Preliminary studies indicate that related compounds may exhibit anticancer properties. For example, certain derivatives have been shown to inhibit cell proliferation in leukemia cell lines with IC50 values around 10 nM, suggesting a potential for further development in cancer therapeutics .

3. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in bacterial resistance mechanisms. For instance, it has been reported that certain derivatives act as DNA gyrase inhibitors with IC50 values ranging from 12.27 to 31.64 μM, indicating a promising avenue for antibiotic development .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing and evaluating a series of thiophene-bearing pyrazole derivatives, which included the target compound as an analogue. The results showed significant antimicrobial activity and low hemolytic toxicity, reinforcing the safety profile for further biological testing .

Case Study 2: Anticancer Potential

In another investigation, a series of acetamide derivatives were screened against various cancer cell lines, revealing that those containing the bromophenyl group exhibited enhanced cytotoxicity compared to their non-brominated counterparts. This suggests that the bromine substitution may play a crucial role in enhancing biological activity .

Q & A

Q. Which in vitro assays are suitable for evaluating its kinase inhibition potential?

- Methodological Answer :

- Enzymatic Assays : ADP-Glo™ Kinase Assay (e.g., EGFR kinase, IC determination).

- Cell-Based Assays : MTT viability testing on cancer lines (e.g., MCF-7, A549) with positive controls (e.g., staurosporine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.